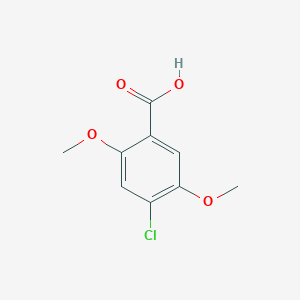

4-Chloro-2,5-dimethoxybenzoic acid

Description

Contextualization within Substituted Benzoic Acid Chemistry

Substituted benzoic acids are a fundamental class of compounds in organic chemistry, characterized by a benzene (B151609) ring attached to a carboxylic acid group and at least one other substituent. The identity and position of these substituents profoundly influence the molecule's physical and chemical properties, most notably its acidity (pKa). This influence is primarily governed by two electronic phenomena: the inductive effect and the resonance effect.

Inductive Effect: This effect is transmitted through the sigma (σ) bonds. Electron-withdrawing groups (EWGs), such as halogens (e.g., chlorine), are more electronegative than carbon and pull electron density away from the benzene ring and the carboxylate group. libretexts.org This stabilizes the conjugate base (the benzoate (B1203000) anion) formed upon deprotonation, thereby increasing the acidity of the benzoic acid (lowering its pKa). libretexts.orglibretexts.org

Resonance Effect: This effect involves the delocalization of pi (π) electrons across the molecule. Electron-donating groups (EDGs), like methoxy (B1213986) groups (-OCH₃), can donate lone-pair electrons into the benzene ring's π-system. stackexchange.com This donation increases electron density on the ring and destabilizes the conjugate base, making the acid less acidic (raising its pKa). libretexts.orglibretexts.org

| Substituent | Position | Dominant Effect | Effect on Acidity vs. Benzoic Acid |

|---|---|---|---|

| -Cl (Chloro) | Para | Inductive (-I) | Increases |

| -OCH₃ (Methoxy) | Para | Resonance (+R) | Decreases |

| -OCH₃ (Methoxy) | Meta | Inductive (-I) | Increases |

| -NO₂ (Nitro) | Para | Inductive (-I) & Resonance (-R) | Strongly Increases |

Overview of Structural Features and Their Academic Significance

The academic significance of 4-Chloro-2,5-dimethoxybenzoic acid stems directly from its unique molecular structure. The benzene ring is substituted with four different groups, creating a distinct electronic and steric environment.

Key Structural Properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClO₄ nih.gov |

| Molar Mass | 216.62 g/mol nih.gov |

| CAS Number | 42020-23-5 sigmaaldrich.com |

The specific arrangement of substituents is crucial:

Carboxylic Acid Group (-COOH): This is the primary functional group, defining the molecule as an acid and providing a key site for reactions such as esterification, amidation, and reduction.

Chlorine Atom at C4 (para-position): As an electron-withdrawing halogen, the chlorine atom increases the acidity of the carboxylic acid through its inductive effect. It also serves as a potential site for nucleophilic aromatic substitution or as a handle for cross-coupling reactions in organic synthesis.

Methoxy Group at C2 (ortho-position): This group introduces significant steric hindrance, which can force the carboxylic acid group to twist out of the plane of the benzene ring. This phenomenon, known as the "ortho effect," can increase acidity by disrupting the coplanarity required for resonance stabilization of the acid form. khanacademy.org Furthermore, the ortho-methoxy group can form an intramolecular hydrogen bond with the carboxylic acid's proton, a structural feature observed in the related compound 2,5-dimethoxybenzoic acid. nih.gov

This combination of features makes this compound a highly functionalized and sterically defined building block, enabling chemists to construct complex molecular targets with a high degree of regiochemical control.

Current Research Gaps and Future Directions for this compound

While this compound is a known compound, its primary role in the scientific literature is that of a synthetic intermediate rather than a final product with extensively studied applications. This points to several research gaps and opportunities for future exploration.

Current Research Gaps:

Limited Application Data: There is a scarcity of published research detailing the biological activity or material properties of this compound itself. Its utility is implied through its use in patents and synthetic schemes for other molecules.

Synthetic Optimization: While methods for its synthesis exist, such as the oxidation of the corresponding benzyl (B1604629) chloride, a comprehensive investigation into optimizing these routes for higher yield, purity, and environmental sustainability (green chemistry) is not readily available. google.com

Physicochemical Characterization: Detailed experimental and computational studies on its reaction kinetics, thermodynamic properties, and conformational analysis are limited, which hinders its predictive use in complex synthetic design. nih.gov

Future Directions:

Scaffold for Medicinal Chemistry: A significant future direction lies in its use as a scaffold for drug discovery. Research on other 2,5-substituted benzoic acids has shown their potential as inhibitors of protein-protein interactions, such as the anti-apoptotic proteins Mcl-1 and Bfl-1, which are targets in cancer therapy. nih.gov this compound is an ideal starting point for creating libraries of novel compounds to screen for similar biological activities. nih.gov

Development of Novel Derivatives: The unique substitution pattern provides a platform for synthesizing a wide array of derivatives. For example, the carboxylic acid can be converted to an amide, the chloro group can be replaced via coupling reactions, and the methoxy groups can be demethylated to reveal reactive phenol (B47542) moieties, opening up a vast chemical space for exploration.

Sustainable Synthesis and Broader Applications: As industries move towards greener manufacturing, developing bio-based or more efficient catalytic syntheses for this and related benzoic acid derivatives is a key goal. mdpi.com Furthermore, its potential use in creating new dyes, polymers, or agrochemicals remains largely unexplored and represents a promising avenue for future research. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,5-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZBREHFLFCMIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42020-23-5 | |

| Record name | 4-CHLORO-2,5-DIMETHOXYBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2,5 Dimethoxybenzoic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a powerful technique for devising synthetic routes by mentally breaking down the target molecule into simpler, commercially available precursors. wikipedia.orgub.edu For 4-Chloro-2,5-dimethoxybenzoic acid, the primary disconnections involve the carboxylic acid group and the chloro and methoxy (B1213986) substituents on the aromatic ring.

A logical retrosynthetic approach would involve two key disconnections:

C-C bond disconnection of the carboxylic acid: The carboxyl group can be retrosynthetically disconnected to a methyl group, which can then be oxidized. This identifies 2-chloro-1,4-dimethoxy-5-methylbenzene as a key intermediate.

C-Cl and C-O bond disconnections: The chloro and methoxy groups can be traced back to a simpler aromatic starting material.

Following this logic, a primary precursor is 1,4-dimethoxybenzene (B90301) . This commercially available starting material can undergo a series of reactions to introduce the required substituents at the correct positions. Another key precursor is 2-chloro-4,5-dimethoxy benzyl (B1604629) chloride , which can be directly oxidized to the final product. google.com

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | Starting material for introducing chloro and carboxyl functionalities. |

| 2-Chloro-4,5-dimethoxy benzyl chloride | C₉H₁₀Cl₂O₂ | Intermediate that can be oxidized to the final product. google.com |

Classical Synthetic Approaches and Their Adaptations

Traditional synthetic methods remain fundamental in the preparation of this compound. These approaches often involve electrophilic aromatic substitution, oxidation, and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution is a cornerstone for introducing substituents onto the benzene (B151609) ring. In the synthesis of this compound, this strategy is employed to introduce the chloro group.

Starting from 1,4-dimethoxybenzene, a Friedel-Crafts acylation or a related reaction can be used to introduce an acetyl group, which can then be followed by chlorination. The directing effects of the methoxy groups (ortho, para-directing) and the acetyl group (meta-directing) must be carefully considered to achieve the desired substitution pattern.

A plausible route involves the chlorination of 1,4-dimethoxybenzene to yield 2,5-dichloro-1,4-dimethoxybenzene. However, controlling the regioselectivity of this step can be challenging. A more controlled approach involves the chlorination of a precursor that already contains a directing group to favor the desired isomer.

Oxidation Reactions in the Synthesis of Benzoic Acid Moieties

The conversion of a methyl or a related functional group to a carboxylic acid is a critical step in many syntheses of benzoic acid derivatives. youtube.com In the context of this compound, a common strategy involves the oxidation of a precursor such as 2-chloro-1,4-dimethoxy-5-methylbenzene.

A patented method describes the oxidation of 2-chloro-4,5-dimethoxy benzyl chloride using potassium permanganate (B83412) (KMnO₄) in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide. google.com This reaction proceeds in an aqueous solution and yields the desired this compound in high yield. google.com

Table 2: Oxidation of 2-Chloro-4,5-dimethoxy benzyl chloride

| Oxidizing Agent | Catalyst | Solvent | Temperature | Yield | Reference |

| Potassium permanganate (KMnO₄) | Tetrabutylammonium bromide | Water | 70°C | 95.5% | google.com |

Nucleophilic Aromatic Substitution Reactions on Halogenated Precursors

While electrophilic substitution is more common for introducing halogens, nucleophilic aromatic substitution (SNAAr) can be employed in specific cases, particularly when the aromatic ring is activated by electron-withdrawing groups. In the synthesis of this compound, this approach is less direct but can be envisioned. For instance, a precursor with a nitro group ortho or para to a leaving group could undergo nucleophilic substitution with a methoxide (B1231860) source. However, the conditions required are often harsh, and this is generally not the preferred route.

Modern Catalytic Methods and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry. In the synthesis of this compound, this translates to using milder reagents, reducing waste, and improving atom economy.

A notable example is the use of a phase transfer catalyst in the oxidation step mentioned earlier. google.com The use of tetrabutylammonium bromide allows the reaction to be carried out in water, a green solvent, and at a moderate temperature. google.com

Furthermore, research into catalytic C-H activation and direct carboxylation reactions could offer more efficient and environmentally benign routes in the future. These methods would avoid the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Regioselectivity and Stereoselectivity in Synthetic Pathways

Regioselectivity is a critical consideration in the synthesis of polysubstituted aromatic compounds like this compound. The directing effects of the substituents on the aromatic ring dictate the position of incoming electrophiles.

In the synthesis starting from 1,4-dimethoxybenzene, the two methoxy groups are ortho, para-directing. The initial electrophilic substitution will occur at one of the ortho positions. Subsequent substitutions will be directed by both methoxy groups and the newly introduced substituent. Careful choice of reaction conditions and blocking groups may be necessary to achieve the desired 2,4,5-substitution pattern.

For example, a patent describes a method starting with veratrole (1,2-dimethoxybenzene). google.com A targeted halogenation is performed using sulfuric acid, hydrogen peroxide, and a metal halide to obtain 3,4-dimethoxy halogenated benzene. google.com This is followed by a targeted chloromethylation using paraformaldehyde and hydrochloric acid to yield 2-halo-4,5-dimethoxy benzyl chloride. google.com This sequence of reactions ensures the correct placement of the substituents.

Stereoselectivity is not a factor in the synthesis of the final achiral molecule, this compound.

Optimization of Reaction Conditions and Process Efficiency

The efficient synthesis of this compound is crucial for its application as a key intermediate in the pharmaceutical industry, particularly in the synthesis of various flavones, flavanones, and isoflavones. google.com Research has focused on optimizing reaction conditions to maximize product yield and purity while utilizing cost-effective and readily available starting materials. google.com

Key factors that have been identified as critical to the efficiency of this reaction are the feed ratio of the materials and the reaction temperature. google.com The process typically involves the oxidation of 2-chloro-4,5-dimethoxy benzyl chloride using a strong oxidizing agent, such as potassium permanganate, in an aqueous solution. google.com The reaction is facilitated by a phase transfer catalyst, like tetrabutylammonium bromide, which enhances the interaction between the aqueous and organic phases. google.com

Detailed research findings have established that conducting the oxidation at a temperature range of 50°C to 90°C for a duration of 5 to 9 hours leads to the successful formation of this compound. google.com One specific embodiment of this optimized process demonstrates high efficiency. google.com In this instance, the reaction is conducted at 70°C for 7 hours. google.com Following the reaction, the product is isolated by filtration, and the pH of the filtrate is adjusted to 4 with hydrochloric acid to precipitate the product. google.com This optimized procedure has been reported to achieve a product yield of 95.5% with a purity of 94.8% as determined by HPLC. google.com This represents a significant improvement over prior art, which reported total recoveries in the range of 48-50%. google.com

The table below summarizes the optimized conditions from a specific experimental embodiment. google.com

| Parameter | Value |

| Starting Material | 2-chloro-4,5-dimethoxy benzyl chlorine (0.08mol) |

| Oxidizing Agent | Potassium permanganate (0.24mol) |

| Catalyst | Tetrabutylammonium bromide (0.004mol) |

| Solvent | Water (200ml) |

| Reaction Temperature | 70 °C |

| Reaction Time | 7 hours |

| Result | |

| Yield | 95.5% |

| Purity (HPLC) | 94.8% |

This method provides a novel and environmentally conscious approach, featuring mild reaction conditions, simple operation, and high product yield, making it suitable for large-scale industrial production. google.com

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2,5 Dimethoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 4-Chloro-2,5-dimethoxybenzoic acid, ¹H NMR and ¹³C NMR are instrumental in identifying the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the two aromatic protons are expected to appear as distinct singlets, as they have no adjacent protons to couple with. Their chemical shifts are influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing chlorine and carboxylic acid groups. The six protons of the two methoxy groups are also anticipated to appear as distinct singlets, likely at different chemical shifts due to their different positions relative to the other substituents. The acidic proton of the carboxyl group would typically appear as a broad singlet at a significantly downfield chemical shift.

In ¹³C NMR, distinct signals are expected for each of the nine carbon atoms in the molecule, including the six carbons of the benzene (B151609) ring, the two methoxy carbons, and the carboxyl carbon. The chemical shifts of the aromatic carbons are diagnostic of their substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.1 - 7.3 | Singlet |

| H-6 | 7.5 - 7.7 | Singlet |

| 2-OCH₃ | 3.8 - 4.0 | Singlet |

| 5-OCH₃ | 3.8 - 4.0 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-COOH) | 165 - 170 |

| C-2 (-OCH₃) | 155 - 160 |

| C-3 | 115 - 120 |

| C-4 (-Cl) | 118 - 123 |

| C-5 (-OCH₃) | 150 - 155 |

| C-6 | 112 - 117 |

| -COOH | 170 - 175 |

| 2-OCH₃ | 55 - 60 |

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₉H₉ClO₄), high-resolution mass spectrometry would confirm its elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at m/z corresponding to the ³⁵Cl isotope and another peak, approximately one-third the intensity, two mass units higher corresponding to the ³⁷Cl isotope. Common fragmentation pathways would likely involve the loss of a methyl group (-CH₃) from a methoxy substituent, followed by the loss of carbon monoxide (-CO), and the loss of the entire carboxyl group (-COOH).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 216 | Molecular Ion |

| [M+2]⁺ | 218 | Isotope peak for ³⁷Cl |

| [M-CH₃]⁺ | 201 | Loss of a methyl group |

| [M-CH₃-CO]⁺ | 173 | Subsequent loss of carbon monoxide |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid group. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. The C-O stretching vibrations of the methoxy and carboxylic acid groups would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic ring.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1720 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Methoxy/Acid | C-O stretch | 1200 - 1300 |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzene ring and the orientation of the carboxylic acid and methoxy substituents relative to the ring. A key feature in the solid-state structure would likely be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules, a common structural motif for benzoic acids. The analysis would also precisely define the C-Cl, C-O, and C-C bond lengths and the angles between them, confirming the substitution pattern on the aromatic ring.

Table 5: Hypothetical X-ray Crystallographic Parameters for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Bond Length (C-Cl) | ~1.74 Å |

| Key Bond Length (C=O) | ~1.25 Å |

| Key Bond Length (C-OH) | ~1.30 Å |

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the analysis of benzoic acid derivatives.

A reversed-phase HPLC method would be suitable for analyzing this compound. Using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient, the compound's purity can be determined. The retention time would be characteristic of its polarity.

For GC analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl ester) is typically required. This method is highly sensitive and can be used to detect and quantify trace impurities.

Table 6: Typical Chromatographic Conditions for this compound Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV (e.g., at 254 nm) |

Computational Chemistry and Theoretical Investigations of 4 Chloro 2,5 Dimethoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule and mapping its electronic landscape. For 4-Chloro-2,5-dimethoxybenzoic acid, these calculations predict a nearly planar benzene (B151609) ring. The substituents—the carboxylic acid, two methoxy (B1213986) groups, and the chlorine atom—cause some degree of steric hindrance, which may lead to slight out-of-plane rotations to achieve the lowest energy conformation.

The optimized geometrical parameters, such as bond lengths and angles, can be precisely calculated. While specific experimental data for this exact molecule is not widely published, theoretical values provide a reliable model of its structure.

Table 1: Predicted Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of similar structures and are intended for illustrative purposes.)

| Parameter | Predicted Value |

| C=O Bond Length (Å) | 1.22 |

| C-O (acid) Bond Length (Å) | 1.35 |

| O-H Bond Length (Å) | 0.97 |

| C-Cl Bond Length (Å) | 1.74 |

| C-O (methoxy) Bond Length (Å) | 1.37 |

| C-C (aromatic) Bond Length (Å) | 1.39 - 1.41 |

The electronic structure of the molecule is further elucidated by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For substituted benzoic acids, the HOMO is typically located on the electron-rich aromatic ring and methoxy groups, while the LUMO is often distributed over the carboxylic acid group and the benzene ring.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show a region of high negative potential (typically colored red) around the carbonyl oxygen of the carboxylic acid, indicating its propensity to act as a hydrogen bond acceptor or a site for electrophilic attack. researchgate.netresearchgate.net Regions of positive potential (blue) would be expected around the acidic proton, making it susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule's most stable state, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations can track the movements of atoms and the flexibility of the molecule, revealing its accessible conformations and how it interacts with its environment.

For this compound, a key area of investigation for MD simulations is the conformational flexibility of the methoxy and carboxylic acid groups. The simulations can explore the rotational barriers of the C-O bonds and the dynamics of the intramolecular hydrogen bond.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. In solution or in the solid state, molecules of this compound can interact with each other and with solvent molecules. Studies on similar benzoic acid derivatives have shown that the carboxylic acid group is a strong participant in hydrogen bonding, often leading to the formation of dimers where two molecules are linked by a pair of hydrogen bonds. bohrium.com However, the presence of the methoxy group at the 2-position, which can form an intramolecular hydrogen bond, may compete with and reduce the prevalence of intermolecular dimer formation. MD simulations can quantify the relative stability of these different interaction modes. The simulations can also model interactions with various solvents, predicting how the molecule will behave in different chemical environments. bohrium.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation. Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is particularly well-suited for this comparative analysis.

By calculating the harmonic vibrational frequencies using DFT methods, a theoretical vibrational spectrum can be generated. Each peak in the spectrum corresponds to a specific mode of vibration within the molecule, such as the stretching or bending of bonds. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, the aromatic C-C stretches, C-H bending, and the C-Cl stretch. The positions of these peaks are sensitive to the molecular structure, including the presence of the intramolecular hydrogen bond, which typically causes a red-shift (lowering of frequency) in the O-H and C=O stretching vibrations.

Table 2: Predicted vs. Expected Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups (Note: Predicted values are scaled theoretical calculations. Experimental ranges are based on typical values for similar compounds.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| O-H Stretch (intramolecular H-bond) | ~3200 | 3100 - 3300 |

| C-H Stretch (aromatic) | ~3100 | 3000 - 3100 |

| C-H Stretch (methyl) | ~2950 | 2850 - 3000 |

| C=O Stretch | ~1700 | 1680 - 1710 |

| C=C Stretch (aromatic) | ~1600, ~1480 | 1450 - 1620 |

| C-Cl Stretch | ~750 | 700 - 800 |

In addition to vibrational spectra, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light at specific wavelengths. These predictions can help in the interpretation of experimental UV-Vis spectra.

Reactivity and Reaction Mechanism Predictions

Theoretical calculations provide significant insights into the chemical reactivity of this compound. The electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO gap and the MEP map, are direct indicators of reactivity.

The acidity of the carboxylic acid group (its pKa value) is a fundamental property that can be predicted computationally. Theoretical studies on substituted benzoic acids have shown that electron-withdrawing groups (like chlorine) tend to increase acidity (lower pKa), while electron-donating groups (like methoxy) decrease acidity. mdpi.com In this compound, the net effect will be a balance of these opposing influences. The chlorine atom's inductive electron-withdrawing effect will be countered by the resonance electron-donating effect of the two methoxy groups.

The MEP map can predict the most likely sites for chemical reactions. The negative potential around the carbonyl oxygen suggests it is a prime site for electrophilic attack, while the acidic proton is the site for deprotonation by a base. The aromatic ring itself can undergo electrophilic substitution, and the calculations can predict the regioselectivity of such reactions by identifying the carbon atoms with the highest electron density.

Furthermore, computational methods can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction thermodynamics, providing a detailed understanding of potential reaction mechanisms. For example, one could model the esterification of the carboxylic acid or nucleophilic substitution on the aromatic ring to understand the feasibility and kinetics of these transformations.

Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov While developing a QSAR model requires data on a series of related compounds, the principles can be applied to understand the potential properties of this compound.

In a hypothetical QSAR study involving this molecule, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure and physicochemical properties. They can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular volume, surface area, specific conformational descriptors.

Hydrophobic: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which indicates how the molecule distributes between a fatty and an aqueous environment.

These descriptors would then be used to build a mathematical model that relates them to a specific property of interest, such as toxicity or binding affinity to a biological target. nih.gov For instance, QSAR studies on other benzoic acids have used descriptors like logP and pKa to predict their toxicity to various organisms. nih.gov Such models could be used to estimate the potential biological or environmental impact of this compound based on its calculated structural and electronic features.

Chemical Reactivity and Derivatization Studies of 4 Chloro 2,5 Dimethoxybenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of 4-chloro-2,5-dimethoxybenzoic acid is a key site for chemical modification, allowing for the synthesis of various derivatives. Common reactions include esterification and amide bond formation.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is fundamental in modifying the polarity and solubility of the parent compound.

Amide bond formation is another critical transformation, often accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. researchgate.net This reaction is widely used in medicinal chemistry to introduce diverse functionalities. nih.gov One method involves the in-situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid, facilitating its conversion to an amide at room temperature with good to excellent yields. nih.govresearchgate.net The general mechanism involves the activation of the carboxylic acid to form a reactive intermediate, which is then attacked by the amine to yield the amide. researchgate.net

Table 1: Examples of Amide Formation Reactions

| Amine Reactant | Product | Reaction Conditions | Reference |

| Primary Amine | N-substituted amide | In-situ phosphonium salt generation | nih.gov |

| Secondary Amine | N,N-disubstituted amide | In-situ phosphonium salt generation | nih.gov |

Reactions at the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic and nucleophilic aromatic substitution reactions, although the substitution pattern is influenced by the existing substituents. The electron-donating methoxy (B1213986) groups activate the ring towards electrophilic substitution, while the chlorine atom and the carboxylic acid group are deactivating.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce additional functional groups to the ring. The positions of substitution are directed by the combined electronic and steric effects of the substituents already present.

Nucleophilic aromatic substitution (SNAr) can occur, particularly at the carbon bearing the chlorine atom. libretexts.orglibretexts.org This reaction is facilitated by the presence of electron-withdrawing groups, though the methoxy groups are electron-donating. libretexts.org The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride). libretexts.orglibretexts.org The regioselectivity of such reactions is a significant area of study, as seen in the synthesis of 4-aminoquinazolines from substituted 2,4-dichloroquinazolines. mdpi.com

Transformations of the Methoxy Groups

The methoxy groups on the aromatic ring can be transformed, primarily through demethylation reactions. Demethylation converts the methoxy groups back to hydroxyl groups, which can then be used for further functionalization. This process can be important in the synthesis of certain derivatives where a free hydroxyl group is required. For instance, the brown rot fungus Gloeophyllum trabeum is known to synthesize and secrete 4,5-dimethoxy-1,2-benzenediol (a catechol) and 2,5-dimethoxy-1,4-benzenediol (a hydroquinone), which can undergo redox cycling. nih.gov

Preparation and Characterization of Novel Derivatives and Analogs

The chemical reactivity of this compound allows for the synthesis of a wide array of novel derivatives and analogs. For example, it can serve as a precursor for the synthesis of more complex molecules. A method for preparing 2-halo-4,5-dimethoxybenzoic acids involves the halogenation of veratrole, followed by chloromethylation and subsequent oxidation. google.com

The synthesis of various analogs often involves multi-step reaction sequences. For instance, the preparation of 4-chloro-2,5-dimethoxyaniline (B1194742) can be achieved through the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene. google.com The synthesis of azo compounds has also been reported, starting from the diazotization of related amino-sulfonamide compounds and coupling with vanillin. ekb.eg

Characterization of these new compounds is typically performed using a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with elemental analysis to confirm their structures.

Table 2: Selected Synthesized Derivatives and Their Precursors

| Precursor | Derivative | Synthetic Method | Reference |

| Veratrole | 2-Chloro-4,5-dimethoxybenzoic acid | Halogenation, Chloromethylation, Oxidation | google.com |

| 4-Chloro-2,5-dimethoxynitrobenzene | 4-Chloro-2,5-dimethoxyaniline | Catalytic Reduction | google.com |

| 2-Amino-4-chlorobenzenesulfonamide and Vanillin | Azo-azomethine compounds | Diazotization and Condensation | ekb.eg |

Investigation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and yields. For instance, in amide bond formation using in-situ generated phosphonium salts, mechanistic studies using ³¹P NMR have shown the formation of chloro- and imido-phosphonium salts that act as activating agents. nih.govresearchgate.net

The study of nucleophilic aromatic substitution mechanisms reveals the formation of intermediate complexes and the factors influencing regioselectivity. libretexts.orgmdpi.com Theoretical and experimental insights into these reactions, such as in the synthesis of 4-aminoquinazolines, help in predicting and confirming the structure of the products. mdpi.com The kinetics of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction temperature. libretexts.org

Exploration of Biological Activities and Mechanistic Pathways for 4 Chloro 2,5 Dimethoxybenzoic Acid and Its Analogs

In Vitro Biological Screening Methodologies

The in vitro biological screening of analogs of 4-chloro-2,5-dimethoxybenzoic acid has been approached through various methodologies, primarily centered on their potential as anticancer agents. A notable example involves the screening of 2,5-substituted benzoic acid derivatives as inhibitors of anti-apoptotic proteins.

In a study focused on developing dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, a series of 2,5-substituted benzoic acid compounds were synthesized and evaluated. nih.gov The primary screening methodology involved assessing the binding affinity of these compounds to the target proteins. This was achieved through techniques such as HSQC-NMR (Heteronuclear Single Quantum Coherence Nuclear Magnetic Resonance) and crystallography, which provided structural information that guided the design of the inhibitors. nih.gov The core concept was to replace a triazine core with a 2,5-substituted benzoic acid scaffold, where the carboxyl group was intended to form a crucial hydrogen bond with an arginine residue (Arg263) in the binding pocket of the Mcl-1 protein. nih.gov

The screening process also involved evaluating the on-target cellular activity of the synthesized compounds in model lymphoma cell lines that are dependent on Mcl-1 and Bfl-1 for survival. nih.gov This allowed for the assessment of the compounds' ability to induce cell death, confirming that their biological effect was a direct result of targeting the intended proteins. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies on derivatives of 2,5-substituted benzoic acids have revealed key structural features that determine their biological activity, particularly as inhibitors of Mcl-1 and Bfl-1 proteins.

A significant finding from these studies is the importance of the substituents at the 2 and 5 positions of the benzoic acid ring. For instance, the investigation of a series of 2,5-substituted benzoic acid-based Mcl-1/Bfl-1 dual inhibitors highlighted the substantial contribution of a 5-phenethylthio group to the binding potency for both Mcl-1 and Bfl-1. nih.gov The removal of this substituent led to a dramatic decrease in binding affinity, with a more than 30-fold and 60-fold reduction for Mcl-1 and Bfl-1, respectively. nih.gov

The nature of the substituent at the 2-position also plays a critical role. The initial design of these inhibitors was based on replacing a difuryl-triazine core with the 2,5-substituted benzoic acid scaffold. The SAR studies of the original triazine series had already established the importance of a conserved hydrogen bond with Arg263 of the Mcl-1 protein. nih.gov The carboxylic acid group of the benzoic acid scaffold was designed to maintain and potentially strengthen this interaction. nih.gov

The following table summarizes the SAR findings for a selection of 2,5-substituted benzoic acid derivatives as Mcl-1/Bfl-1 inhibitors.

| Compound | R¹ Substituent (Position 5) | R² Substituent (Position 2) | Mcl-1 Ki (nM) | Bfl-1 Ki (nM) |

| Analog 1 | H | Phenylsulfonamide | >3000 | >6000 |

| Analog 2 | Phenethylthio | Phenylsulfonamide | 100 | 100 |

Data sourced from a study on 2,5-substituted benzoic acid dual inhibitors of Mcl-1 and Bfl-1 proteins. nih.gov

These findings underscore the critical role of specific substitutions on the benzoic acid ring for potent biological activity. While direct SAR studies on this compound are not available, these results for its analogs suggest that the chloro and dimethoxy groups at positions 4, 2, and 5 would significantly influence its interaction with biological targets.

Investigation of Molecular Target Interactions and Mechanistic Insights

The molecular target interactions of analogs of this compound have been primarily elucidated in the context of cancer therapy, specifically targeting the Bcl-2 family of proteins. The 2,5-substituted benzoic acid scaffold has been identified as a promising pharmacophore for the dual inhibition of Mcl-1 and Bfl-1, which are key anti-apoptotic proteins overexpressed in many cancers. nih.gov

The mechanism of action of these inhibitors is based on their ability to mimic the action of pro-apoptotic BH3-only proteins, such as Noxa, which selectively bind to Mcl-1 and Bfl-1. nih.gov By binding to the hydrophobic groove of these anti-apoptotic proteins, the benzoic acid derivatives prevent them from sequestering pro-apoptotic effector proteins like Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.

For example, the development of a potent dual inhibitor, compound 24 in the cited study, was guided by structural information from HSQC-NMR and crystallography, leading to a 15-fold improvement in binding to both Mcl-1 and Bfl-1. nih.gov The biological data confirmed that this compound selectively targets Mcl-1 and Bfl-1, inducing cell death in engineered lymphoma cells that are dependent on these two proteins for their survival. nih.gov

Antimicrobial Activity Investigations

While specific antimicrobial studies on this compound are not prominent in the literature, research on its parent compound, 2,5-dimethoxybenzoic acid, and other substituted benzoic acids provides a basis for potential antimicrobial activity.

The inhibitory effects of various benzoic acid derivatives against a range of microorganisms have been documented. The antimicrobial action of phenolic compounds is often attributed to the presence of hydroxyl or methoxyl groups on the acid molecule, with the number, type, and position of these substituents on the benzene (B151609) ring influencing their inhibitory effect.

Although direct data for this compound is lacking, the structural similarity to other biologically active benzoic acids suggests that it may possess antimicrobial properties worth investigating.

Applications of 4 Chloro 2,5 Dimethoxybenzoic Acid in Advanced Materials and Chemical Synthesis

Utilization as a Building Block in Complex Organic Synthesis

4-Chloro-2,5-dimethoxybenzoic acid is a valuable building block in the field of organic synthesis, primarily leveraged for its utility in constructing complex molecular architectures. Its substituted benzene (B151609) ring and reactive carboxylic acid moiety allow for its incorporation into a variety of larger molecules, including those with significant biological activity.

Research has shown that related substituted benzoic acids are integral to the synthesis of a wide array of bioactive molecules. For instance, compounds with similar structural motifs, such as 4-amino-5-chloro-2-methoxybenzoic acid, are recognized as essential intermediates in the development of pharmaceuticals, including anti-inflammatory and analgesic agents, as well as agrochemicals like herbicides and pesticides chemimpex.com. The presence of chloro and methoxy (B1213986) groups on the aromatic ring of this compound enhances its reactivity and makes it a suitable precursor for creating complex chemical structures with desired functionalities chemimpex.com.

Furthermore, the isomeric 2-halo-4,5-dimethoxybenzoic acids are key intermediates in the synthesis of flavonoids, including flavones, flavanones, and isoflavones, which are known for their diverse biological activities google.com. This highlights the potential of this compound to serve as a foundational component in the synthesis of various heterocyclic compounds and other complex natural product analogs. The strategic placement of its functional groups allows for regioselective reactions, providing a pathway to intricate molecular designs.

Potential in Polymer and Material Science

The unique substitution pattern of this compound makes it a candidate for applications in polymer and material science. The carboxylic acid group can be readily converted into esters or amides, which can then act as monomers in polymerization reactions. The presence of the chloro and dimethoxy substituents on the aromatic ring can impart specific properties to the resulting polymers, such as altered solubility, thermal stability, and optical characteristics.

While direct studies on the polymerization of this compound are not extensively documented, the broader class of polymers derived from dihydroxy and dialkoxybenzene moieties has been a subject of significant research. These polymers often exhibit interesting electronic and optical properties, making them suitable for applications in electronics and photonics. The incorporation of a chlorinated aromatic unit, such as the one present in this compound, could further modify these properties, potentially leading to materials with enhanced flame retardancy or specific dielectric constants. The dimethoxy groups, on the other hand, can influence the polymer's solubility and processability.

Role in the Synthesis of Specialty Chemicals and Intermediates

This compound serves as a crucial precursor in the synthesis of various specialty chemicals and intermediates, most notably in the pigment and dye industry. The structural framework of this compound is found in the core of high-performance colorants.

A key derivative, acetoaceto-2,5-dimethoxy-4-chloroanilide, which can be synthesized from this compound, is a critical coupling component in the production of high-molecular-weight azo pigments google.com. These pigments are valued for their vibrant colors and excellent stability. The synthesis of such pigments often involves the diazotization of an aromatic amine and its subsequent coupling with a reactive component like the aforementioned anilide google.comijirset.com. The chloro and dimethoxy groups on the aromatic ring of the precursor play a significant role in determining the final color and fastness properties of the pigment.

The synthesis of these specialty chemicals underscores the industrial importance of this compound as a versatile intermediate. Its chemical reactivity allows for its transformation into a variety of downstream products that are essential in the manufacturing of coatings, plastics, and printing inks.

Development of Analytical Standards and Reagents

In the realm of analytical chemistry, the purity and well-defined structure of a compound are paramount for its use as a reference standard. This compound, with its stable crystalline form and distinct spectroscopic properties, has the potential to be utilized as an analytical standard for various chromatographic and spectroscopic techniques.

Suppliers of fine chemicals often provide detailed analytical data, such as NMR and HPLC, for compounds like this compound, which is a prerequisite for their use as reference materials. The development and validation of analytical methods for the quantification of related active pharmaceutical ingredients or specialty chemicals may rely on the availability of a high-purity standard of their intermediates, such as this compound ekb.eg.

Moreover, a structurally related compound, 4-chloro-2,5-dimethoxyamphetamine (4-chloro-2,5-DMA), is categorized and sold as an analytical reference standard for research and forensic applications caymanchem.com. This further supports the utility of the 4-chloro-2,5-dimethoxy-substituted aromatic scaffold in the development of reliable analytical standards. The use of such standards is crucial for ensuring the accuracy and reproducibility of analytical measurements in quality control laboratories and research settings.

Environmental and Green Chemistry Considerations for 4 Chloro 2,5 Dimethoxybenzoic Acid

Pathways of Environmental Degradation and Transformation

Direct scientific studies on the environmental degradation and transformation of 4-Chloro-2,5-dimethoxybenzoic acid are not extensively available in public literature. However, by examining the degradation of structurally similar compounds, such as chlorobenzoic acids, potential pathways can be inferred. The presence of both a chloro and two methoxy (B1213986) substituents on the aromatic ring will significantly influence the compound's persistence and transformation in the environment.

The biodegradation of chlorobenzoic acids is a widely studied area. Generally, the position of the chlorine atom affects the rate of degradation. For instance, studies on various isomers have shown different degradation rates, with the order of initial degradation for some bacterial strains being 3-chlorobenzoic acid > 2-chlorobenzoic acid > 4-chlorobenzoic acid jbarbiomed.comjbarbiomed.com.

Potential microbial degradation pathways for chlorinated aromatic compounds often commence with an oxidative attack on the aromatic ring, catalyzed by dioxygenase enzymes. This can lead to the formation of chlorocatechols as key intermediates. These intermediates are then subject to ring cleavage, either through an ortho or meta pathway, eventually leading to compounds that can enter central metabolic cycles researchgate.net. Another possibility is hydrolytic dehalogenation, where the chlorine atom is replaced by a hydroxyl group early in the degradation sequence. For example, the degradation of 4-chlorobenzoic acid by some bacteria proceeds via the formation of 4-hydroxybenzoic acid nih.gov.

The methoxy groups in this compound are also susceptible to microbial transformation. O-demethylation is a common enzymatic reaction in the breakdown of methoxylated aromatic compounds. This process would convert the methoxy groups to hydroxyl groups, potentially forming chlorinated dihydroxybenzoic acid derivatives.

Abiotic degradation processes such as photodegradation and hydrolysis may also contribute to the transformation of this compound in the environment. The aromatic ring and the carbon-chlorine bond can be susceptible to cleavage under the influence of sunlight.

Bioremediation and Chemical Degradation Studies

Bioremediation offers a promising and environmentally friendly approach to cleaning up sites contaminated with halogenated organic compounds. Several microorganisms have been identified that can degrade various chlorobenzoic acids. For example, bacteria from the genera Pseudomonas, Rhodococcus, and Aeromonas have been shown to utilize chlorobenzoic acids as a source of carbon and energy jbarbiomed.comresearchgate.netnih.gov.

While specific bioremediation studies on this compound are lacking, the existing research on related compounds provides a strong foundation for future investigations. The isolation and characterization of microbial strains or consortia capable of degrading this specific molecule would be a critical first step. Enrichment culture techniques using soil or water from contaminated sites could lead to the discovery of such organisms. Genetic engineering could also be employed to enhance the degradative capabilities of known bacterial strains.

Various bioremediation technologies have been developed for halogenated compounds, including the use of bioscrubbers, biotrickling filters, and biofilters nih.gov. These systems could potentially be adapted for the treatment of waste streams containing this compound.

Chemical degradation methods, such as advanced oxidation processes (AOPs), could also be employed for the remediation of this compound. AOPs generate highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic pollutants. However, these methods can be energy-intensive and may produce unwanted byproducts.

Green Synthetic Methodologies and Waste Minimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can significantly improve its environmental profile.

Traditional synthesis routes for substituted benzoic acids can involve harsh reagents and generate significant waste. For instance, the oxidation of substituted toluenes often employs strong oxidizing agents like potassium permanganate (B83412) or dichromate, which are environmentally problematic prepchem.comguidechem.com.

More sustainable synthetic approaches are being developed. A patent for the preparation of 2-halo-4,5-dimethoxy benzoic acid describes a process that, while using potassium permanganate, aims for high yield and considers environmental factors google.com. Greener alternatives to these traditional oxidation methods are actively being researched. For example, the use of catalysts with cleaner oxidants like hydrogen peroxide is a key area of development mdpi.com. The use of biocatalysts, such as enzymes or whole-cell systems, for the synthesis of aromatic acids is also a promising green alternative rsc.orgnih.gov.

Waste minimization is a cornerstone of green chemistry. This can be achieved through various strategies, including:

High-yield reactions: Maximizing the conversion of reactants to the desired product reduces the amount of unreacted starting materials and byproducts.

Catalysis: The use of catalysts, especially those that can be recycled and reused, is preferable to stoichiometric reagents. Copper-catalyzed amination of chlorobenzoic acids is an example of a catalytic approach in the synthesis of related compounds nih.govnih.gov.

Solvent selection: The choice of solvent has a significant impact on the environmental footprint of a process. The use of greener solvents, or even solvent-free conditions, is a key goal researchgate.net.

Waste valorization: Exploring the potential to convert byproducts and waste streams into valuable products is a key aspect of a circular economy approach to chemical manufacturing acs.orgepa.gov.

Sustainable Production and Use

The sustainable production of this compound requires a holistic approach that considers the entire life cycle of the chemical, from raw material sourcing to end-of-life considerations.

The development of bio-based routes to key chemical intermediates is a major focus of current research. For example, the biosynthesis of aminobenzoic acid and its derivatives from renewable feedstocks like glucose is being explored as an alternative to petroleum-based synthesis mdpi.com. While not directly applicable to this compound, these advancements point towards a future where the building blocks for such specialty chemicals could be derived from sustainable sources.

In terms of use, a thorough understanding of the compound's environmental fate and toxicity is essential to ensure its safe handling and disposal. The principles of green chemistry also extend to the design of products that are less toxic and more readily biodegradable.

Strategies for sustainable waste management in the production of medicinal and aromatic plants, which often involve complex organic molecules, can provide valuable insights for the chemical industry. These strategies include the valorization of byproducts and the use of waste materials as inputs for other processes mdpi.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2,5-dimethoxybenzoic acid, and how can purity be validated?

- Synthesis : A common approach involves the methoxylation and chlorination of a benzoic acid precursor. For example, starting with 2,5-dimethoxybenzoic acid, chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions. Alternatively, nucleophilic aromatic substitution on a pre-chlorinated aromatic ring may be employed .

- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 231.04) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : ¹H NMR will show distinct signals for methoxy groups (δ 3.8–3.9 ppm) and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and methoxy carbons at ~56 ppm .

- Chromatography : Reverse-phase HPLC using a C18 column (acetonitrile/water gradient) ensures purity. Compare retention times against standards .

- Mass Spectrometry : Electrospray ionization (ESI-MS) or GC-MS for molecular weight confirmation .

Q. How does the solubility profile of this compound influence experimental design?

- The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid solvent interference. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. The chlorine atom’s electrophilicity is influenced by electron-donating methoxy groups at positions 2 and 5, which activate the ring for substitution. Molecular electrostatic potential (MEP) maps highlight reactive sites .

- Practical Application : Use these insights to design derivatives with modified substituents for targeted bioactivity .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Case Study : If NMR signals for aromatic protons overlap, employ 2D techniques (COSY, HSQC) to assign peaks. For example, HSQC correlates ¹H signals with ¹³C shifts, distinguishing methoxy and chloro-substituted carbons .

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) and compare experimental data with PubChem entries (CID: [insert ID]) .

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

- Substitution Reactions : Use directing groups (e.g., carboxylic acid) to control regiochemistry. For example, the carboxyl group at position 1 directs electrophiles to positions 3 or 4. Optimize temperature (0–25°C) and solvent (e.g., THF) to minimize side reactions .

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) enable selective modifications. Monitor via TLC or inline IR spectroscopy .

Q. What mechanisms underlie the biological activity of this compound derivatives?

- Enzyme Inhibition : Derivatives may act as competitive inhibitors of cyclooxygenase (COX) or cytochrome P450 enzymes. Perform kinetic assays (e.g., IC₅₀ determination) and molecular docking to identify binding motifs .

- Structure-Activity Relationship (SAR) : Modify methoxy or chloro groups to enhance lipophilicity or hydrogen-bonding capacity. Compare bioactivity across analogs using standardized assays (e.g., MIC for antimicrobial studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.